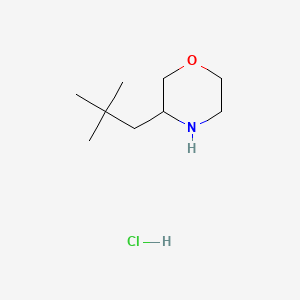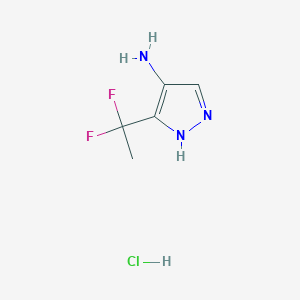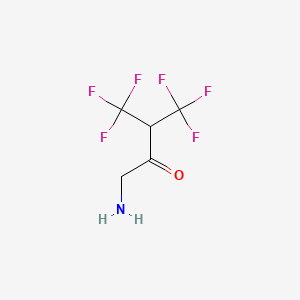
1-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-one is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the molecule imparts high stability, lipophilicity, and resistance to metabolic degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-one typically involves the introduction of fluorine atoms into the carbon backbone. One common method is the alkylation of a glycine Schiff base with a trifluoromethylating agent under basic conditions. The resultant intermediate is then subjected to further reactions to introduce the amino group and the ketone functionality .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of recyclable chiral auxiliaries and nickel complexes can facilitate the production of enantiomerically pure derivatives .
Chemical Reactions Analysis
Types of Reactions
1-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
1-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug design and development due to its stability and resistance to metabolic degradation.
Mechanism of Action
The mechanism of action of 1-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The amino group can form hydrogen bonds with biological targets, while the ketone group can participate in various chemical reactions within the biological system .
Comparison with Similar Compounds
Similar Compounds
1-Amino-4,4,4-trifluoro-butan-2-ol: Similar structure but with an alcohol group instead of a ketone.
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: Contains a similar trifluoromethyl group but with different functional groups.
4,4,4-Trifluoro-2-methyl-1-butanol: Another fluorinated compound with a different substitution pattern.
Uniqueness
1-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-one is unique due to its combination of an amino group, a ketone group, and multiple trifluoromethyl groups. This combination imparts distinct chemical properties, such as high stability, lipophilicity, and resistance to metabolic degradation, making it valuable in various applications.
Properties
Molecular Formula |
C5H5F6NO |
|---|---|
Molecular Weight |
209.09 g/mol |
IUPAC Name |
1-amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-one |
InChI |
InChI=1S/C5H5F6NO/c6-4(7,8)3(2(13)1-12)5(9,10)11/h3H,1,12H2 |
InChI Key |
ITDDDHAXTXOCMU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C(C(F)(F)F)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


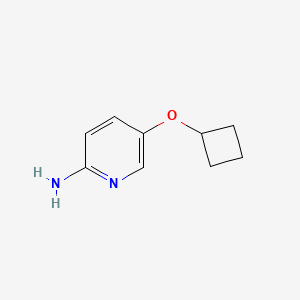

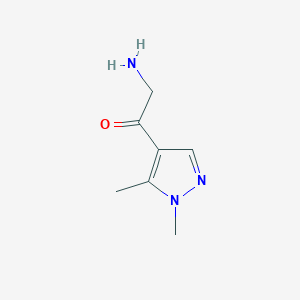
![1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B13520043.png)
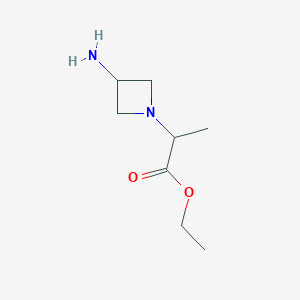
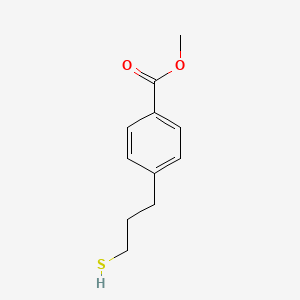
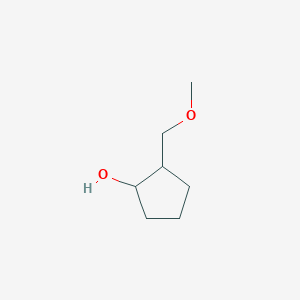
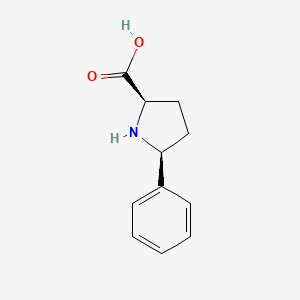
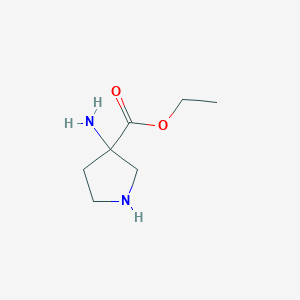
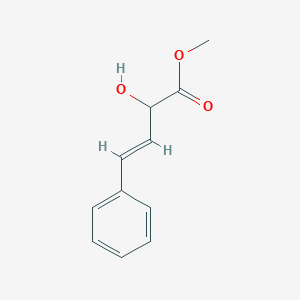
![Imidazo[1,2-a][1,3,5]triazin-2-amine](/img/structure/B13520076.png)
